L-CYSTEINE METHYL ESTER HYDROCHLORIDE

Catalog No.
S3346427
CAS No.
871018-11-0
M.F
C4H10ClNO2S
M. Wt
171.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-CYSTEINE METHYL ESTER HYDROCHLORIDE

CAS Number

871018-11-0

Product Name

L-CYSTEINE METHYL ESTER HYDROCHLORIDE

IUPAC Name

hydron;methyl (2R)-2-amino-3-sulfanylpropanoate;chloride

Molecular Formula

C4H10ClNO2S

Molecular Weight

171.65 g/mol

InChI

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m0./s1

InChI Key

WHOHXJZQBJXAKL-DFWYDOINSA-N

SMILES

COC(=O)C(CS)N.Cl

solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Soluble
Soluble (in ethanol)

Canonical SMILES

[H+].COC(=O)C(CS)N.[Cl-]

Isomeric SMILES

[H+].COC(=O)[C@H](CS)N.[Cl-]

The exact mass of the compound Mecysteine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solublesoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

L-Cysteine methyl ester hydrochloride (CAS 871018-11-0 / 18598-63-5) is a highly versatile, C-terminal protected derivative of the sulfur-containing amino acid L-cysteine. In procurement and material selection, it is primarily valued for its dual functionality: it retains a highly reactive thiol group while its carboxyl group is masked as a methyl ester. This structural modification eliminates the zwitterionic nature of free L-cysteine, significantly enhancing its lipophilicity and processability in organic solvents. Supplied as a stable hydrochloride salt to prevent premature thiol oxidation and improve shelf life, this compound is a critical building block in solution-phase peptide synthesis, a precursor for thiazolidine derivatives, and a highly efficient industrial corrosion inhibitor for metals in acidic environments[1].

Substituting L-cysteine methyl ester hydrochloride with free L-cysteine or non-esterified L-cysteine hydrochloride leads to immediate process failures in organic synthesis and industrial formulations. Free L-cysteine exists as a highly polar zwitterion, which severely limits its solubility in the aprotic or moderately polar organic solvents required for peptide coupling and advanced derivatization [1]. Furthermore, without C-terminal protection, free L-cysteine undergoes uncontrolled side reactions, including self-polymerization and unwanted amidation during N-terminal coupling. In industrial applications such as corrosion inhibition, the lack of the lipophilic methyl ester group in free L-cysteine reduces its adsorption efficiency onto metal surfaces in acidic media, leading to inferior protective film formation and higher corrosion currents compared to the esterified analog [2].

Enhanced Organic Solvent Solubility for Solution-Phase Synthesis

Esterification of the carboxyl group fundamentally alters the solubility profile of the cysteine molecule. While free L-cysteine is poorly soluble in many organic solvents due to its zwitterionic character, L-cysteine methyl ester hydrochloride exhibits broad solubility in lower alcohols and chlorinated solvents. Thermodynamic solubility studies confirm its high solubility in 14 pure solvents, including methanol, ethanol, and dichloromethane, across a temperature range of 283.15 to 333.15 K [1]. This allows for homogeneous reaction conditions in binary solvent systems (e.g., ethanol + dichloromethane) where unprotected amino acids would precipitate.

Evidence DimensionSolubility in organic solvents (e.g., ethanol, dichloromethane)
Target Compound DataHighly soluble and thermodynamically stable in 14 pure organic solvents and binary mixtures up to 333.15 K.
Comparator Or BaselineFree L-cysteine (zwitterionic, highly restricted solubility in aprotic/chlorinated organic media).
Quantified DifferenceEnables homogeneous solution-phase reactions in lipophilic solvents where free L-cysteine fails to dissolve.
ConditionsStatic gravimetric method, 283.15 to 333.15 K under atmospheric pressure.

Ensures complete dissolution in standard organic synthesis workflows, preventing yield losses and heterogeneous reaction kinetics associated with free amino acids.

Carboxyl Protection for Directed Peptide Coupling

In peptide synthesis, utilizing L-cysteine methyl ester hydrochloride provides essential C-terminal protection. The pre-existing methyl ester prevents the carboxyl group from participating in unwanted amidation or polymerization during coupling cycles. Commercial specifications designate this compound specifically for solution-phase peptide synthesis, guaranteeing an assay of ≥98% and preserved optical activity ([α]20/D −1.8° in methanol) . This structural masking directs coupling agents exclusively to the N-terminus or thiol, bypassing the need for complex, multi-step in situ protection of the carboxyl group required when starting from free L-cysteine.

Evidence DimensionReaction selectivity and side-product formation during N-terminal coupling.
Target Compound DataQuantitative C-terminal protection; directs reaction exclusively to the amine/thiol.
Comparator Or BaselineUnprotected L-cysteine.
Quantified DifferenceEliminates carboxyl-driven polymerization and cross-coupling side reactions during peptide elongation.
ConditionsSolution-phase peptide synthesis coupling conditions.

Critical for procurement in peptide manufacturing, as it streamlines synthetic routes and maximizes the yield of targeted sequences.

Quantitative Efficacy in Acidic Copper Corrosion Inhibition

L-Cysteine methyl ester hydrochloride functions as a highly efficient, mixed-type corrosion inhibitor for copper in aggressive acidic environments. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies demonstrate that at a concentration of just 10^-3 M in 2M HNO3, the compound achieves an inhibition efficiency exceeding 97% [1]. The methyl ester group increases the molecule's lipophilicity compared to free amino acids, facilitating stronger Langmuir-type adsorption onto the copper surface and forming a dense protective film that drastically increases charge transfer resistance.

Evidence DimensionCorrosion inhibition efficiency on copper.
Target Compound Data>97% inhibition efficiency at 10^-3 M.
Comparator Or BaselineUninhibited 2M HNO3 baseline.
Quantified DifferenceReduces corrosion current dramatically, achieving near-complete protection (>97%) at millimolar concentrations.
ConditionsCopper in 2M HNO3 solution, evaluated via EIS and weight loss measurements at varying temperatures.

Validates the compound as a high-performance, cost-effective industrial additive for metal surface protection in harsh acidic processing.

Solution-Phase Peptide Synthesis and Modification

Due to its masked carboxyl group and high solubility in organic solvents, L-cysteine methyl ester hydrochloride is the ideal starting material for synthesizing C-terminal protected cysteine peptides. It is heavily utilized in the production of N-protected derivatives where selective reactivity at the amine or thiol is required without risking carboxyl-driven polymerization .

Industrial Copper Corrosion Inhibition in Acidic Media

The compound's ability to form a dense, lipophilic protective layer on metal surfaces makes it highly suitable for use as a corrosion inhibitor in acidic cleaning, pickling, and descaling processes. At low millimolar concentrations, it provides >97% protection for copper in 2M nitric acid, outperforming more polar, non-esterified amino acid alternatives [1].

Precursor for Thiazolidine-4-Carboxylate Synthesis

In medicinal chemistry and heterocyclic synthesis, L-cysteine methyl ester hydrochloride is a preferred precursor for reacting with carbonyl compounds (aldehydes and ketones) to form thiazolidine-4-carboxylate derivatives. The methyl ester ensures the stability of the resulting heterocycle and facilitates easier purification and downstream derivatization compared to using free L-cysteine .

Physical Description

White powder; Sulfur-like odour

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

171.0120774 g/mol

Monoisotopic Mass

171.0120774 g/mol

Heavy Atom Count

9

UNII

33RG619160

Sequence

C

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

18598-63-5

Wikipedia

Mecysteine hydrochloride

Use Classification

Flavoring Agents -> JECFA Flavorings Index
FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Last modified: 07-26-2023

Explore Compound Types